molecular formula C14H11FO2 B1338779 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone CAS No. 86897-02-1

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone

Cat. No.: B1338779
CAS No.: 86897-02-1
M. Wt: 230.23 g/mol
InChI Key: KLUXCEGILOESMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is an organic compound characterized by the presence of a fluoro-substituted phenoxy group attached to a phenyl ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 3-fluoro-phenoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the desired ethanone derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 1-[4-(3-Fluoro-phenoxy)-phenyl]-acetic acid.

    Reduction: Formation of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The fluoro-substituted phenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

  • 4-Fluoro-3-phenoxybenzoic acid
  • 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone

Uniqueness: 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluoro and phenoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-[4-(3-fluorophenoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10(16)11-5-7-13(8-6-11)17-14-4-2-3-12(15)9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUXCEGILOESMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518445
Record name 1-[4-(3-Fluorophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86897-02-1
Record name 1-[4-(3-Fluorophenoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.